molecular formula C19H22BrN5O2S B10912805 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B10912805
M. Wt: 464.4 g/mol
InChI Key: LKKXHYZKYJJNAF-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a pyrazole ring (1H-pyrazole) with a 4-bromo-3-methyl substituent.
    • Attached to the pyrazole nitrogen is a propanamide group.
    • The other end of the molecule features a tetrahydrobenzothienopyrimidine ring system.
  • Overall, it combines features from different chemical classes, making it intriguing for research and applications.
  • Preparation Methods

    • Synthetic Routes :
      • One synthetic route involves the condensation of 4-bromo-3-methyl-1H-pyrazole with 2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
      • The propanamide group can be introduced during the synthesis.
    • Reaction Conditions :
      • Specific reaction conditions would depend on the chosen synthetic pathway.
    • Industrial Production :
      • Industrial-scale production methods may involve optimized reactions, purification, and isolation steps.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • For bromination, N-bromosuccinimide (NBS) or other brominating agents may be used.
      • Reduction could involve catalytic hydrogenation.
      • Substitution reactions may occur at the pyrazole or amide positions.
    • Major Products :
      • The specific products would vary based on reaction conditions and regioselectivity.
  • Scientific Research Applications

    • Chemistry :
      • Investigating its reactivity, stability, and novel transformations.
    • Biology and Medicine :
      • Exploring potential pharmacological properties.
      • Assessing its impact on cellular processes.
    • Industry :
      • Developing new materials or catalysts based on its structure.
  • Mechanism of Action

    • Targets and Pathways :
      • Research would be needed to identify specific molecular targets.
      • It might interact with enzymes, receptors, or other biomolecules.
    • Effects :
      • Its effects could range from modulating biological pathways to influencing chemical reactions.
  • Comparison with Similar Compounds

    Remember that this compound’s potential lies in its versatility and interdisciplinary applications Researchers continue to explore its properties, and its unique structure makes it an exciting subject for scientific investigation

    Properties

    Molecular Formula

    C19H22BrN5O2S

    Molecular Weight

    464.4 g/mol

    IUPAC Name

    2-(4-bromo-3-methylpyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide

    InChI

    InChI=1S/C19H22BrN5O2S/c1-9-5-6-13-15(7-9)28-18-16(13)19(27)25(12(4)21-18)23-17(26)11(3)24-8-14(20)10(2)22-24/h8-9,11H,5-7H2,1-4H3,(H,23,26)

    InChI Key

    LKKXHYZKYJJNAF-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C(C)N4C=C(C(=N4)C)Br

    Origin of Product

    United States

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